

Technical Monograph: Calcium Metaborate (CAS 13701-64-9)

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Compound of Interest

Compound Name:	CALCIUM METABORATE POWDER TECHNICAL
CAS No.:	13477-26-4
Cat. No.:	B1143603

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Advanced Characterization, Synthesis, and Biomedical Utility

Executive Summary

Calcium Metaborate (

), distinct from its hydrated or tetraborate counterparts, represents a critical phase in the family of bioactive ceramics. While historically utilized in high-temperature ceramics and anti-corrosive coatings, recent investigations have repositioned CAS 13701-64-9 as a potent bioactive scaffold material and drug delivery vector. Its unique ability to degrade in physiological fluids, releasing therapeutic boron ions while simultaneously converting to hydroxyapatite (HA), makes it a superior candidate for hard tissue engineering compared to inert bioceramics.

This guide provides a rigorous technical analysis of

, focusing on reproducible synthesis protocols, osteogenic mechanisms, and its emerging role in controlled drug release systems.

Physicochemical Profile & Crystallography[1][2]

Property	Specification
CAS Number	13701-64-9
Formula	(or)
Molar Mass	125.70 g/mol
Crystal System	Orthorhombic
Space Group	Pnca (No. 60)
Density	~2.7 g/cm ³
Solubility	Slightly soluble in water; decomposes in dilute acids.
Thermal Stability	Melting point ~1150°C. Stable phase up to high temperatures.

Structural Insight: The crystal structure of

consists of infinite chains of

anions running parallel to the c-axis. These chains are formed by

triangles sharing oxygen corners. The Calcium ions (

) are located between these chains, coordinating with oxygen atoms to maintain charge neutrality. This chain-like polymeric structure governs its hydrolytic stability and bioactivity rates.

Advanced Synthesis Protocols

To achieve high-purity

suitable for biomedical applications, we recommend two distinct methodologies: the Green Pyrolysis Route (for high purity bulk powder) and the Controlled Co-precipitation Route (for nanoparticles).

Protocol A: Green Synthesis via Calcium Fructoborate Pyrolysis

Rationale: This method avoids the high temperatures and impurities associated with traditional solid-state fusion, yielding a highly crystalline product.

Reagents:

- Boric Acid (, ACS Reagent)
- D-Fructose ()
- Calcium Carbonate ()
- Deionized Water

Workflow:

- Complexation: Dissolve 12 mmol of D-Fructose in 10 mL of warm deionized water. Add 6 mmol of Boric Acid. Stir until clear to form the fructoborate complex.
- Calcium Addition: Slowly add 2.46 mmol of to the solution under constant stirring. effervescence will occur.
- Precursor Formation: Stir for 2 hours until a homogeneous solution forms. Evaporate the solvent at 80°C to obtain the solid precursor: Calcium Fructoborate ().
- Pyrolysis:
 - Place the precursor in a platinum or alumina crucible.

- Heat to 550°C (ramp rate 5°C/min) and hold for 15 minutes.
- Raise temperature to 600°C and hold for 30 minutes.
- Result: A fine, black/grey powder that converts to white crystalline upon cooling and grinding.

Protocol B: Nanoscale Co-precipitation (Wet Chemical)

Rationale: Ideal for producing nanoparticles (<100 nm) for drug delivery carriers.

Reagents:

- Calcium Chloride ()
[1]
- Sodium Borate (Borax,)
- Polyvinylpyrrolidone (PVP) (Capping agent)
- Ammonium Hydroxide ()

Workflow:

- Solution A: Dissolve in deionized water (0.5 M). Add 1% w/v PVP to control particle growth.
- Solution B: Dissolve Borax in deionized water (0.25 M). Adjust pH to ~9.5 using .
- Precipitation: Dropwise add Solution A into Solution B under vigorous stirring (1000 RPM) at 60°C.

- Aging: Maintain stirring for 2 hours. A white precipitate forms.
- Washing: Centrifuge and wash the precipitate 3x with ethanol/water to remove NaCl byproducts.
- Calcination: Dry the powder at 80°C, then calcine at 700°C for 2 hours to crystallize the phase.

Visualization: Synthesis & Bioactivity Logic[4]



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Figure 1: Integrated workflow showing the synthesis of Calcium Metaborate and its subsequent mechanism of action in bone tissue engineering.

Biomedical Utility: Mechanism of Action

The primary value of

in drug development lies in its reactive degradation rather than its stability.

5.1. Ion-Exchange & Apatite Formation

Upon contact with Simulated Body Fluid (SBF) or physiological plasma,

undergoes a dissolution-precipitation reaction:

- Hydrolysis:

- Ion Exchange: The release of phosphate ions increases local supersaturation. Phosphate ions (PO_4^{3-}) from the body fluid react with the calcium-rich surface.
- Nucleation: An amorphous calcium phosphate (ACP) layer forms, which crystallizes into Hydroxyapatite (HA) or Carbonated HA (HCA) within 3–7 days.
 - Significance: This HA layer bonds directly to natural bone, ensuring implant integration (osteoconductivity).[2]

5.2. The "Boron Effect" in Drug Delivery

Unlike silicate glasses, borate-based materials release Boron species (B^{3+}).

- Therapeutic Window: At controlled levels (0.1–1.0 mM), boron stimulates the expression of osteogenic genes (e.g., Runx2, OCN) and angiogenic factors (e.g., VEGF).
- Drug Carrier: borate-based scaffolds can be loaded with antibiotics (e.g., Vancomycin).[3] As the borate matrix degrades to form HA, the drug is released.[3] The degradation rate of borates is generally faster than silicates, allowing for rapid drug elution which is critical for treating acute infections like osteomyelitis.

Material Characterization Guide

To validate the synthesis of CAS 13701-64-9, the following analytical signatures must be confirmed:

Technique	Diagnostic Signature
XRD (X-Ray Diffraction)	Distinct peaks at . Absence of peaks for or . Confirmation of Pnca phase.
FTIR (Infrared Spectroscopy)	1300–1450 cm^{-1} : B-O stretching (trigonal)). 800–1100 cm^{-1} : B-O stretching (tetrahedral)). ~700 cm^{-1} : B-O-B bending modes.
SEM (Scanning Electron Microscopy)	Solid State: Irregular, angular grains (1–5 μm). Co-precipitation: Agglomerated spherical nanoparticles (50–150 nm).
ICP-OES (Ion Release Test)	Immersion in SBF should show linear release of B and Ca over 24–72 hours, followed by a decrease in Ca (re-precipitation as HA).

Safety & Handling (SDS Summary)

- Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
- Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
- Storage: Hygroscopic. Store in a desiccator. Reacts with water over time to form hydrated phases (e.g., Colemanite-like structures), altering stoichiometry.

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